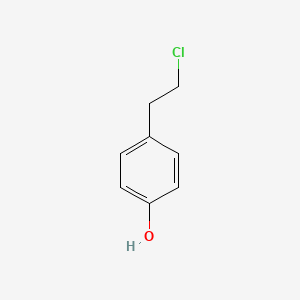

4-(2-Chloroethyl)phenol

描述

Significance of Haloethyl Phenols in Organic Synthesis

Haloethyl phenols, including 4-(2-chloroethyl)phenol, are important intermediates in organic synthesis due to the reactive nature of the haloethyl group. This functional group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various other functional groups. For instance, the chloroethyl group can be converted to an ethyl group through reduction reactions or substituted to form ethers, amines, and other derivatives. This reactivity is crucial for building more complex molecular architectures.

The presence of both a hydroxyl group and a haloethyl group on the aromatic ring allows for sequential or selective reactions. The phenolic hydroxyl group can direct electrophilic substitution on the aromatic ring and can be transformed into an ether or ester. The haloethyl group's ability to undergo nucleophilic substitution makes these compounds key precursors for a variety of products. For example, they are used in the synthesis of pharmaceuticals where the specific arrangement of functional groups is critical for biological activity. cymitquimica.com The chloroethyl group, in particular, can act as an alkylating agent, a property that is exploited in the synthesis of certain biologically active molecules. ontosight.ai

Historical Development of Research on Phenolic Chloroethyl Compounds

Research into phenolic compounds has a long history, dating back to the early 20th century with the development of synthetic polymers like Bakelite from phenol (B47542) and formaldehyde. atlasfibre.com The study of halogenated phenols evolved as chemists sought to create new materials and biologically active compounds. Chlorinated phenols, in particular, gained importance as intermediates for antiseptics, herbicides, and pesticides. mdpi.com

The development of synthetic methods to selectively introduce chloroethyl groups onto a phenol ring was a significant advancement. Early methods for chlorinating phenols were often non-selective, leading to mixtures of ortho- and para-substituted products. mdpi.com Over time, more refined catalytic processes were developed to achieve higher regioselectivity, which is crucial for the synthesis of specific isomers like this compound. The use of phase-transfer catalysis, for example, improved the yields and selectivity of reactions involving phenols and chloroethylating agents. journals.co.za Research has also explored the reactions of phenolic compounds with N-halamines, which can act as chlorinating agents under specific conditions. doi.org The historical progression of research on phenolic compounds reflects a continuous effort to control their reactivity and harness their synthetic potential for a wide range of applications. nih.gov

Overview of Research Trajectories for this compound

Current research on this compound is directed towards its application as a versatile chemical intermediate. It is a key starting material for synthesizing a variety of more complex molecules with potential uses in medicine and industry. cymitquimica.com

One major research area involves its use as a precursor for pharmaceuticals. For example, it has been used in the synthesis of betaxolol, a beta-blocker medication. ntnu.no The chloroethyl group's reactivity allows for the attachment of other molecular fragments necessary for the drug's therapeutic effect.

Another significant research trajectory is its role in the synthesis of agrochemicals and other specialty chemicals. cymitquimica.coma2bchem.com The ability to modify both the phenolic and the chloroethyl groups allows for the creation of a wide array of derivatives with tailored properties.

Furthermore, studies have investigated the chemical reactivity of this compound itself. Research into its oxidation and reduction reactions, as well as its behavior in nucleophilic substitution reactions, provides a deeper understanding of its chemical properties and potential applications. The compound's structure-reactivity relationship continues to be an area of interest, particularly in the context of developing more efficient and selective synthetic methodologies. fiu.edu

Interactive Data Table

Structure

3D Structure

属性

IUPAC Name |

4-(2-chloroethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJKJPRTYNBOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311731 | |

| Record name | 4-(2-chloroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28145-35-9 | |

| Record name | 4-(2-Chloroethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28145-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloroethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028145359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245075 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-chloroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Chloroethyl Phenol

Established Synthetic Pathways

Conversion from 4-(2-Hydroxyethyl)phenol

A principal and direct route to 4-(2-Chloroethyl)phenol involves the chemical modification of 4-(2-Hydroxyethyl)phenol. iastate.eduntnu.no This transformation centers on the conversion of the primary alcohol group in the starting material into a chloride.

A common laboratory and industrial method for this conversion utilizes thionyl chloride (SOCl₂). mdpi.comrsc.org The reaction is typically performed in an inert solvent, such as dichloromethane, often at reduced temperatures to control the reaction's exothermicity. mdpi.com Pyridine may be added to the reaction mixture to neutralize the hydrochloric acid byproduct. iastate.edu The mechanism involves the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the final product.

Alternatively, concentrated hydrochloric acid can be employed for this conversion, typically requiring elevated temperatures to drive the reaction to completion. ntnu.no This method offers a simpler workup procedure but may be less suitable for sensitive substrates.

A study on the synthesis of betaxolol, a β-blocker, utilized the treatment of 2-(4-hydroxyphenyl)ethanol (B1682651) with concentrated HCl at 100°C to produce this compound in a 79.3% yield. ntnu.no

Halogenation Reactions on Related Phenolic Precursors

The synthesis of this compound can also be approached through the halogenation of other phenolic precursors. While direct chlorination of 4-ethylphenol (B45693) might seem plausible, controlling the reaction to achieve chlorination on the ethyl side chain rather than the aromatic ring is challenging and not a commonly reported direct route. chemspider.comambeed.com

More indirect methods involving functional group manipulation are generally preferred. For instance, a precursor with a different functional group on the ethyl side chain that is more amenable to conversion to a chloride could be synthesized first.

Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated approaches to the synthesis of chlorinated phenols, focusing on catalytic methods to improve efficiency, selectivity, and sustainability.

Catalytic Approaches in Phenol (B47542) Chlorination

Catalytic chlorination of phenols is a significant area of research aimed at controlling the position of chlorination on the aromatic ring. nsf.govacs.org While not directly synthesizing the chloroethyl side chain, these methods are crucial for preparing chlorinated phenol building blocks.

Various catalysts, including Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), are used in conjunction with chlorinating agents such as sulfuryl chloride (SO₂Cl₂) to enhance the regioselectivity of the reaction. tandfonline.commdpi.comcardiff.ac.ukresearchgate.net The choice of catalyst and reaction conditions can direct the chlorination to either the ortho or para position relative to the hydroxyl group. For instance, certain sulfur-containing catalysts have been shown to be highly effective in promoting para-selective chlorination of phenols. mdpi.com

Recent advancements include the use of Lewis basic selenoether catalysts for highly efficient ortho-selective electrophilic chlorination of phenols. nsf.govacs.org These catalysts can achieve high regioselectivity even at low catalyst loadings. nsf.gov

Phase-Transfer Catalysis in Haloalkylation Processes

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. dokumen.pubvdoc.pubcrdeepjournal.org This methodology is particularly useful for the alkylation of phenols, where a phenoxide ion in an aqueous or solid phase reacts with an alkyl halide in an organic phase. crdeepjournal.orgillinois.edu

In the context of synthesizing compounds related to this compound, PTC can be employed to facilitate the C-alkylation of phenols. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the phenoxide anion from the aqueous or solid phase to the organic phase, where it can react with the alkylating agent. dokumen.pubillinois.edu This technique can improve reaction rates, allow for milder reaction conditions, and enhance selectivity. vdoc.pubcrdeepjournal.org For example, the synthesis of 2-(4-benzyloxyphenyl)ethanol, a precursor in some routes, has been achieved by reacting 4-(2-hydroxyethyl)phenol with benzyl (B1604629) bromide in the presence of a phase-transfer catalyst and sodium hydroxide (B78521). ntnu.no

Hydrogen bonding phase-transfer catalysis (HB-PTC) is an emerging concept where neutral H-bond donors act as catalysts, offering new possibilities for reactions involving inorganic salts. acs.org

Regioselective Synthesis of Chlorinated Phenols

Achieving high regioselectivity is a central challenge in the synthesis of substituted phenols. nsf.govtandfonline.comcardiff.ac.uk The directing effect of the hydroxyl group on the phenol ring typically favors electrophilic substitution at the ortho and para positions. nsf.gov

To obtain a specific isomer, such as a para-substituted phenol, various strategies are employed. One approach involves the use of blocking groups to temporarily occupy the more reactive positions, directing the incoming electrophile to the desired location. Another strategy is to use specifically designed catalysts that can control the regiochemical outcome of the reaction. nsf.govacs.org

For example, studies have shown that using sulfur-containing catalysts in combination with sulfuryl chloride can lead to very high para/ortho ratios in the chlorination of phenols. mdpi.com The choice of the sulfur-containing moderator, such as different methylthioalkanes or tetrahydrothiopyran (B43164) derivatives, can be tuned to optimize the selectivity for a particular phenolic substrate. tandfonline.comcardiff.ac.ukresearchgate.net

Below is a table summarizing the regioselectivity of phenol chlorination with sulfuryl chloride in the presence of different catalysts.

| Phenol Substrate | Catalyst/Moderator | Chlorinating Agent | Key Finding |

| Phenol, o-cresol | Methylthio alkanes with 2 or 3 methylene (B1212753) spacers | Sulfuryl Chloride/AlCl₃ or FeCl₃ | Good para-selectivity observed. tandfonline.comcardiff.ac.uk |

| m-Xylenol, m-cresol | Methylthio alkanes with 6 or 9 methylene spacers | Sulfuryl Chloride/AlCl₃ or FeCl₃ | Good para-selectivity observed. cardiff.ac.uk |

| Phenol, o-cresol, m-cresol | Tetrahydrothiopyran derivatives | Sulfuryl Chloride/AlCl₃ or FeCl₃ | Higher para/ortho ratios compared to no moderator. researchgate.net |

| Phenol, 2-chlorophenol | Poly(alkylene sulfide)s | Sulfuryl Chloride/AlCl₃ | Very high para-regioselectivity achieved. mdpi.com |

Industrial-Scale Synthesis Considerations and Process Optimization Research

The transition from laboratory-scale synthesis to industrial production of this compound involves addressing several critical factors, including cost-effectiveness, scalability, process safety, product purity, and environmental impact. Research in this area focuses on optimizing reaction conditions, developing efficient catalytic systems, and improving purification methods to maximize yield and minimize waste.

A significant challenge in the synthesis of substituted phenols is controlling regioselectivity—ensuring the functional group is added to the desired position on the benzene (B151609) ring. For this compound, this means favoring para-substitution over the formation of ortho-isomers.

Catalyst and Reagent Optimization

The choice of catalysts and reagents is paramount for an efficient industrial process. For chlorination reactions of phenols, sulphuryl chloride (SO₂Cl₂) is a commonly used reagent. researchgate.net Research has shown that the selectivity of this reaction can be dramatically improved through specialized catalytic systems.

Sulphur-Containing Catalysts for Enhanced Para-Selectivity: Extensive research has been conducted on using sulphur-containing compounds as catalysts to direct the chlorination of phenols to the para-position. researchgate.netmdpi.com When used with a Lewis acid activator like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), certain sulphur compounds can achieve quantitative yields with very high regioselectivity, often in solvent-free conditions. researchgate.netmdpi.com

Particularly effective catalysts identified are poly(alkylene sulphide)s. The structure of these polymers can be tuned to optimize selectivity for different phenol substrates. Research indicates that polymers with shorter spacer groups between sulfur atoms are highly effective for the para-chlorination of phenol and o-cresol, while those with longer spacers are better suited for m-cresol. researchgate.netmdpi.com The use of diphenyl sulphide in the presence of aluminum chloride has been reported to yield a para/ortho ratio of around 20 for chlorination. researchgate.net

Table 1: Research Findings on Catalytic Systems for Phenol Chlorination

| Catalyst System | Reagent | Activator | Key Findings | Reference |

|---|---|---|---|---|

| Zeolite (L-type) | SO₂Cl₂ | - | Achieved 85% yield of 4-chlorophenol (B41353) with a para/ortho ratio of 8. | mdpi.com |

| Montmorillonite Clay | SO₂Cl₂ | - | Resulted in a lower yield (76%) and selectivity (para/ortho ratio of 5.7) compared to zeolites. | mdpi.com |

| Diphenyl Sulphide | SO₂Cl₂ | AlCl₃ | Led to a para/ortho ratio of approximately 20. | researchgate.net |

| Poly(alkylene sulphide)s | SO₂Cl₂ | AlCl₃ or FeCl₃ | Achieved quantitative yields with very high regioselectivity; optimal polymer structure depends on the phenol substrate. | researchgate.netmdpi.com |

Alternative Synthetic Routes and Conditions: Besides direct chlorination, other routes are considered for industrial production. One established method is the Friedel-Crafts alkylation of phenol using 1,2-dichloroethane (B1671644) with a Lewis acid catalyst such as AlCl₃. Process optimization for this route involves ensuring anhydrous conditions to prevent catalyst deactivation and monitoring the reaction's progress closely.

Another approach involves the treatment of 2-(4-hydroxyphenyl)ethanol with concentrated hydrochloric acid at elevated temperatures (e.g., 100°C), which has been shown to produce this compound with a yield of 79.3% in a gram-scale synthesis. ntnu.no Optimizing this process for industrial scale would involve studies on reaction time, temperature control, and efficient product isolation.

Process Intensification and Purification

Modern chemical manufacturing increasingly relies on process intensification to improve efficiency and safety. Continuous flow chemistry, as opposed to traditional batch processing, offers significant advantages. These include superior heat transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the ability to operate at wider temperature and pressure ranges. annualreviews.orgnih.gov While specific studies on the continuous flow synthesis of this compound are not widely published, the principles are applicable. For instance, continuous processes have been successfully used for related reactions like Griesbaum oxidation, avoiding the use of potentially genotoxic reagents like 4-(2-chloroethyl)morpholine. annualreviews.org

Purification is a critical final step to meet commercial-grade specifications. For chlorinated phenols, common industrial purification methods include distillation or crystallization to achieve high purity, potentially exceeding 99%.

Table 2: Overview of Key Parameters in Investigated Synthesis Routes

| Synthetic Approach | Key Reagents & Conditions | Potential for Optimization | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | Phenol, 1,2-dichloroethane, AlCl₃ catalyst | Anhydrous conditions, catalyst loading, reaction monitoring. | |

| Chlorination of Phenol Precursor | 2-(4-hydroxyphenyl)ethanol, concentrated HCl, 100°C | Temperature control, reaction time, purification method. | ntnu.no |

| Catalytic Chlorination | Phenol, SO₂Cl₂, Poly(alkylene sulphide) catalyst, AlCl₃ activator | Catalyst structure and loading, solvent-free conditions, temperature. | researchgate.netmdpi.com |

| Reduction of Precursor | 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, triethylsilane, trifluoroacetic acid | This route produces a related diol but highlights reduction as a viable step in a multi-step synthesis. | mdpi.com |

Reactivity and Chemical Transformations of 4 2 Chloroethyl Phenol

Nucleophilic Substitution Reactions of the Chloroethyl Moiety

The presence of a chlorine atom on the terminal carbon of the ethyl group makes this position susceptible to attack by nucleophiles. This reactivity is central to the derivatization of 4-(2-chloroethyl)phenol and is analogous to the behavior of other β-haloethyl compounds.

Mechanistic Insights and Reaction Scope

The nucleophilic substitution reactions of the chloroethyl group in this compound can proceed through mechanisms that are influenced by the reaction conditions and the nature of the nucleophile. The chloroethyl group can be replaced by various functional groups through these reactions. A key mechanistic feature is the potential for anchimeric assistance, or neighboring group participation, by the phenolic hydroxyl group or its corresponding phenoxide ion.

In a manner analogous to β-chloroethyl sulfide (B99878) derivatives which form episulfonium ion intermediates, the phenolic oxygen can facilitate the displacement of the chloride ion. cdnsciencepub.com Under basic conditions, the deprotonated phenoxide ion can act as an intramolecular nucleophile, leading to a strained cyclic ether intermediate (an oxirane derivative) which is then readily opened by an external nucleophile. This pathway is similar to the intramolecular cyclization observed in the reaction of (2-chloroethyl)dialkylamines with phenols, which proceeds through a reactive aziridinium (B1262131) ion intermediate. journals.co.za This neighboring group participation significantly enhances the rate of substitution compared to simple alkyl chlorides.

The scope of nucleophiles that can react with the chloroethyl moiety is broad, including:

Hydroxide (B78521) ions: Leading to the formation of 4-(2-hydroxyethyl)phenol.

Alkoxides: Such as potassium tert-butoxide, yielding ether derivatives.

Amines: Reaction with primary or secondary amines yields the corresponding N-substituted 2-(4-hydroxyphenyl)ethylamines. This is a common strategy for synthesizing derivatives with potential biological activity. nih.gov

Biomolecules: The chloroethyl group can alkylate nucleophilic sites on biomolecules like DNA and proteins, a reactivity similar to that of nitrogen mustards. This alkylating activity is responsible for some of the compound's biological effects.

Competition between substitution and E2 elimination (to form 4-vinylphenol) is also possible, particularly with strong, sterically hindered bases. cdnsciencepub.com

Derivatization via Alkylation Reactions

This compound serves as a versatile building block for introducing the 4-hydroxyphenethyl moiety into larger molecules through alkylation reactions. cymitquimica.coma2bchem.com The chloroethyl group acts as the electrophile, reacting with a wide array of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

This derivatization strategy is widely employed in medicinal chemistry and materials science. For instance, the alkylation of various amines, such as morpholine (B109124) or N,N-diethylamine, with this compound or its derivatives leads to compounds with specific pharmacological profiles. nih.gov The synthesis of local anesthetic derivatives has been achieved through the alkylation of 4-hydroxyazobenzene with N-(2-chloroethyl)-N,N-diethylamine hydrochloride, demonstrating the utility of this reaction in creating complex molecular architectures. nih.gov

The following table summarizes representative alkylation reactions for derivatization.

| Nucleophile | Reagent Example | Product Type |

| Amine | N,N-Diethylamine | 4-(2-(Diethylamino)ethyl)phenol |

| Phenol (B47542) | 4-Hydroxyazobenzene | Ether-linked dimeric structures |

| Thiol | Thiophenol | 4-(2-(Phenylthio)ethyl)phenol |

| Carbanion | Diethyl malonate | Substituted malonic ester derivative |

These reactions typically require basic conditions to either deprotonate the nucleophile or to facilitate the reaction, and are often carried out in polar aprotic solvents.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts acidic character to the molecule and provides a site for etherification, esterification, and oxidation reactions.

Etherification and Esterification Strategies

The hydroxyl group of this compound can be readily converted into ether or ester functionalities, a common strategy to modify the compound's physical properties or to protect the hydroxyl group during subsequent synthetic steps. cymitquimica.comsmolecule.com

Etherification: Etherification is typically achieved by reacting the corresponding phenoxide, generated by treating this compound with a base like sodium hydroxide or potassium carbonate, with an alkyl halide. A classic example is the Williamson ether synthesis. For instance, protection of the phenolic hydroxyl group can be accomplished by reaction with benzyl (B1604629) bromide to form a benzyl ether. ntnu.no The Mitsunobu reaction offers a powerful alternative for ether synthesis under mild conditions, coupling the phenol with an alcohol using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine. nih.gov Amide acetals have also been reported as effective reagents for the etherification of phenols. researchgate.net

Esterification: Esterification can be accomplished through several methods. The reaction of the phenol with a carboxylic acid or its more reactive acyl chloride or anhydride (B1165640) derivative is a standard approach. Fischer esterification with a carboxylic acid requires an acid catalyst. A widely used method for esterifying phenols involves coupling with a carboxylic acid using a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or in pyridine. google.comgoogle.com

The table below outlines common strategies for these transformations.

| Reaction Type | Reagent(s) | Conditions | Product |

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., Acetone), Reflux | 1-(2-Chloroethyl)-4-methoxybenzene |

| Etherification | Alcohol, DEAD, PPh₃ | Anhydrous THF, 0 °C to RT | Alkoxyether derivative |

| Esterification | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 0 °C to RT | 4-(2-Chloroethyl)phenyl acetate |

| Esterification | Carboxylic Acid, DCC, DMAP | Anhydrous CH₂Cl₂, RT | Carboxylic acid ester derivative |

Oxidation Pathways of the Phenol Ring

The electron-rich phenol ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The phenolic hydroxyl group activates the ring towards oxidative processes.

Common chemical oxidants like potassium permanganate (B83412) or chromium trioxide can oxidize this compound, potentially leading to the formation of quinone-type structures. Catalytic oxidation using oxygen in the presence of a copper-amine complex is another pathway. google.com This method can yield polyphenylene ethers through oxidative coupling or, if the para-position is occupied by a leaving group like a halogen, can lead to quinone formation. google.comgoogle.com

Enzymatic oxidation, for example by tyrosinase, can convert phenolic substrates into highly reactive o-quinones. nih.gov These intermediates can then undergo subsequent reactions, including intramolecular cyclization or polymerization. nih.gov The oxidation of related sulfur-containing phenols, such as 4-(methylthio)phenol, to the corresponding sulfoxide (B87167) has also been studied, highlighting the selective oxidation potential within multifunctional molecules. researchgate.net

Cyclization and Heterocyclic Compound Formation

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic chloroethyl side chain, makes it a suitable precursor for the synthesis of heterocyclic compounds. Intramolecular cyclization can occur where the phenolic oxygen attacks the carbon bearing the chlorine atom, which would lead to the formation of a 2,3-dihydrobenzofuran (B1216630) ring system. This type of reaction is facilitated by a base to generate the more nucleophilic phenoxide ion.

While direct cyclization of this compound is plausible, it is more commonly used as a starting material in multi-step syntheses of more complex heterocycles. For example, it can be elaborated through reactions at either functional group before a final cyclization step. A study on the synthesis of heterocyclic compounds like 1,2,4-triazoles and oxazoles utilized a phenol and chloroethyl acetate, demonstrating a similar synthetic strategy. researchgate.net In another example, a derivative of 4-aminophenol (B1666318) was reacted with 2-chloroethanol (B45725) in a nucleophilic substitution to form a precursor for further transformations. evitachem.com

Intramolecular Cyclization Pathways

Intramolecular cyclization of this compound can occur under specific conditions, leading to the formation of heterocyclic structures. The phenolic hydroxyl group, upon deprotonation to the more nucleophilic phenoxide, can attack the electrophilic carbon of the chloroethyl group, resulting in the formation of a cyclic ether. This type of reaction is analogous to the Williamson ether synthesis, but occurs within the same molecule.

Studies on similar systems, such as (2-chloroethyl)dialkylamines, have shown that intramolecular cyclization can be a significant competing reaction pathway. journals.co.za For instance, the intramolecular cyclization of (2-chloroethyl)dimethylamine to form an aziridinium ion is known to be a rapid process. journals.co.za While specific studies detailing the intramolecular cyclization of this compound are limited, the principles of intramolecular reactions suggest that in the presence of a base to deprotonate the phenol, cyclization to form a benzofuran (B130515) derivative is a plausible transformation. The efficiency of such a cyclization would be influenced by factors such as the concentration of the reactant and the nature of the base and solvent used.

Intermolecular Reactions Leading to Functionalized Heterocycleswhiterose.ac.uk

This compound is a valuable precursor for the synthesis of a variety of functionalized heterocycles through intermolecular reactions. The chloroethyl group serves as a reactive handle for introducing the phenoxyethyl moiety onto other molecules.

One notable application is in the synthesis of N,N'-disubstituted ureas, where the amino group of a primary amine displaces the chloride in this compound. acs.org This nucleophilic substitution reaction leads to the formation of a new carbon-nitrogen bond.

Furthermore, this compound can be utilized in the synthesis of more complex heterocyclic systems. For example, it can serve as a building block for creating compounds with potential biological activity. a2bchem.com The reaction of this compound with various nucleophiles, such as amines or thiols, can lead to the formation of a wide array of derivatives with applications in medicinal chemistry and materials science. a2bchem.com The synthesis of four- to seven-membered heterocycles can be achieved through ring expansion reactions of smaller heterocycles, a principle that can be extended to reactions involving this compound as a starting material for creating more complex structures. researchgate.netmdpi.com

| Reaction Type | Reactant | Product Type | Significance |

| Nucleophilic Substitution | Amines | N-substituted phenoxyethylamines | Precursors for pharmaceuticals and other biologically active molecules. |

| Nucleophilic Substitution | Thiols | S-substituted phenoxyethylthiols | Building blocks for agrochemicals and materials. |

| Williamson Ether Synthesis | Alcohols/Phenols | Aryl/Alkyl phenoxyethyl ethers | Synthesis of complex ethers with specific properties. |

| C-C Bond Formation | Carbanions | Functionalized alkylphenols | Creation of more complex carbon skeletons. |

Advanced Mechanistic Investigations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction pathways and optimizing the yields of desired products.

Reaction Kinetics and Thermodynamicschemspider.com

The kinetics of reactions involving this compound are influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. For nucleophilic substitution reactions, the rate is dependent on the concentration of both the substrate and the nucleophile.

Thermodynamic considerations also play a significant role. The stability of the transition state and the final products determines the feasibility and direction of a reaction. For instance, in intramolecular cyclization, the formation of a five- or six-membered ring is generally thermodynamically favored. Kinetic and thermodynamic parameters for the reactions of phenols with radicals have been studied, providing insights into the energetics of these processes. rsc.org While specific kinetic and thermodynamic data for many reactions of this compound are not extensively reported, analogous reactions of similar phenolic compounds provide a basis for understanding its reactivity. core.ac.uk For example, studies on the chlorination of phenols have detailed reaction kinetics and the influence of various parameters. core.ac.uk

| Parameter | Influence on Reactivity |

| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates in SN2 reactions. |

| Solvent Polarity | Polar aprotic solvents can accelerate SN2 reactions. |

| Temperature | Higher temperatures generally increase reaction rates. |

| Leaving Group Ability | The chloride ion is a good leaving group, facilitating nucleophilic substitution. |

Role of Catalysts in Directing Transformationswhiterose.ac.uknih.gov

Catalysts can play a pivotal role in controlling the outcome of reactions involving this compound. Both acid and base catalysis can be employed to enhance reaction rates and selectivity.

Bases, such as potassium carbonate or sodium hydroxide, are often used to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity for reactions like ether synthesis. Phase-transfer catalysts can also be utilized to facilitate reactions between reactants in different phases, leading to improved yields and milder reaction conditions. journals.co.za

Lewis acids can be employed to activate the chloroethyl group towards nucleophilic attack. For instance, in the alkylation of phenols, solid acid catalysts have been shown to be effective and offer environmental benefits over traditional homogeneous catalysts. whiterose.ac.uk The choice of catalyst can significantly influence the regioselectivity of a reaction. For example, in the alkylation of phenols, different catalysts can favor either ortho or para substitution. whiterose.ac.uk Recent research has also focused on bifunctional catalysts that can perform multiple catalytic roles in a single reaction, such as the oxidation and degradation of related chloroethyl and phenolic compounds. eurekalert.org The degradation of chlorophenols has also been studied using Fenton-like catalysts, highlighting the importance of catalyst choice in determining the reaction pathway. whiterose.ac.uk

| Catalyst Type | Function | Example Application |

| Base (e.g., K₂CO₃) | Deprotonates the phenol to form a more nucleophilic phenoxide. | Intramolecular cyclization, Williamson ether synthesis. |

| Phase-Transfer Catalyst | Facilitates reactions between immiscible reactants. | Synthesis of ethers and amines. journals.co.za |

| Lewis Acid (e.g., AlCl₃) | Activates the chloroethyl group for nucleophilic attack. | Friedel-Crafts type reactions. |

| Solid Acid Catalyst | Provides an environmentally friendlier alternative to homogeneous catalysts. | Alkylation of phenols. whiterose.ac.uk |

| Bifunctional Catalyst | Combines acidic and basic or oxidative and reductive properties. | Selective oxidation and degradation of related compounds. eurekalert.org |

Spectroscopic and Computational Characterization of 4 2 Chloroethyl Phenol and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding arrangements within 4-(2-Chloroethyl)phenol.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The high-frequency region is dominated by the O-H and C-H stretching vibrations. A broad absorption band, typically centered around 3200-3550 cm⁻¹, is indicative of the O-H stretching mode, with its breadth resulting from intermolecular hydrogen bonding. researchgate.netunige.ch Aromatic C-H stretching vibrations appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. stanford.edu

The fingerprint region, below 1600 cm⁻¹, contains a wealth of structural information. The C=C stretching vibrations of the aromatic ring are expected to produce sharp bands around 1610 cm⁻¹ and 1500 cm⁻¹. The in-plane O-H bending and C-O stretching vibrations are coupled and typically observed in the 1200-1400 cm⁻¹ range. researchgate.net The presence of the chloroethyl group introduces characteristic vibrations, most notably the C-Cl stretching mode, which is expected to appear as a strong band in the 600-800 cm⁻¹ region. nist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3550-3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Aromatic C=C Stretch | 1610, 1500 | Medium to Strong |

| O-H In-plane Bend | ~1350 | Medium |

| C-O Stretch | ~1250 | Strong |

| C-Cl Stretch | 800-600 | Strong |

Raman spectroscopy provides complementary information to FTIR analysis. In para-substituted phenols, the symmetric ring breathing vibration, which is often weak in the FTIR spectrum, typically gives rise to a strong and sharp band in the Raman spectrum. For this compound, this mode is expected near 800-850 cm⁻¹. Aromatic C-H stretching vibrations are also observable in the 3000-3100 cm⁻¹ region. chemicalbook.com

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aromatic Ring Breathing (Symmetric) | 850-800 | Strong |

| Aromatic C=C Stretch | ~1610 | Medium |

| C-Cl Stretch | 800-600 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic, aliphatic, and hydroxyl protons. The para-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern. The two protons ortho to the hydroxyl group (H-2, H-6) are chemically equivalent and are expected to appear as a doublet around 6.7-6.9 ppm. The two protons meta to the hydroxyl group (H-3, H-5) are also equivalent and will appear as a doublet at a slightly downfield position, typically around 7.0-7.2 ppm, due to being ortho to the electron-withdrawing chloroethyl group. researchgate.netchemicalbook.com

The chloroethyl side chain protons will appear as two triplets. The methylene (B1212753) group attached to the aromatic ring (-CH₂-Ar) is expected to resonate at approximately 2.8-3.0 ppm. The methylene group bonded to the chlorine atom (-CH₂-Cl) will be shifted further downfield due to the inductive effect of the electronegative chlorine atom, appearing around 3.6-3.8 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, with a chemical shift that is dependent on concentration and solvent, typically in the range of 4.5-5.5 ppm. researchgate.net

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3, H-5 | 7.0 - 7.2 | d (Doublet) | ~8.5 |

| H-2, H-6 | 6.7 - 6.9 | d (Doublet) | ~8.5 |

| -OH | 4.5 - 5.5 | s (Singlet, broad) | N/A |

| -CH₂-Cl | 3.6 - 3.8 | t (Triplet) | ~7.0 |

| -CH₂-Ar | 2.8 - 3.0 | t (Triplet) | ~7.0 |

The ¹³C NMR spectrum of this compound will show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-1) is the most deshielded of the aromatic carbons, resonating around 153-155 ppm. chemicalbook.comchemicalbook.com The carbon atom bearing the chloroethyl substituent (C-4) is expected around 130-135 ppm. The signals for the ortho (C-2, C-6) and meta (C-3, C-5) carbons are predicted to appear at approximately 115-117 ppm and 129-131 ppm, respectively. chemicalbook.comresearchgate.net

For the aliphatic side chain, the carbon atom attached to the aromatic ring (C-α) is expected to have a chemical shift of about 38-40 ppm. The carbon bonded to the chlorine atom (C-β) will be further downfield due to the halogen's electronegativity, with a predicted resonance around 45-47 ppm. pdx.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | 153 - 155 |

| C-4 (C-CH₂CH₂Cl) | 130 - 135 |

| C-3, C-5 | 129 - 131 |

| C-2, C-6 | 115 - 117 |

| C-β (-CH₂-Cl) | 45 - 47 |

| C-α (-CH₂-Ar) | 38 - 40 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the phenol (B47542) chromophore. Phenols typically exhibit two main absorption bands corresponding to π → π* transitions. cdnsciencepub.comdocbrown.info The primary absorption band (E2-band) is expected to appear at a shorter wavelength, around 220-230 nm. A secondary, lower intensity band (B-band), which is characteristic of the benzene (B151609) ring, is predicted to be observed at a longer wavelength, around 275-285 nm. docbrown.info

Electronic Transitions and Absorption Characteristics

The absorption of ultraviolet (UV) or visible radiation by a molecule corresponds to the excitation of its outer electrons from a ground state to a higher energy, or excited, state. shu.ac.uk For organic molecules like this compound, this absorption is typically restricted to specific functional groups, known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk

The electronic structure of this compound is dominated by the phenolic ring, an unsaturated system that provides π electrons. The absorption of UV light excites these electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions). youtube.com These transitions are characteristic of aromatic systems and typically result in strong absorption bands in the UV region of the electromagnetic spectrum. ias.ac.inlibretexts.org The presence of the hydroxyl (-OH) and chloroethyl (-CH2CH2Cl) substituents on the benzene ring influences the precise wavelength of maximum absorbance (λmax). These substituents can cause shifts in the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths compared to unsubstituted benzene. For instance, studies on similar chlorophenols show absorption bands in the 260-290 nm region. ias.ac.in

The types of electronic transitions possible for this compound are summarized below.

| Transition Type | Involving Electrons | Chromophore | Expected Spectral Region |

| π → π | Electrons in the aromatic π system | Benzene ring | Strong absorption in the UV region (200-300 nm) |

| n → π | Non-bonding electrons on the oxygen atom | Phenolic hydroxyl group | Weaker absorption, often overlapping with π → π* bands |

| n → σ * | Non-bonding electrons on oxygen and chlorine atoms | C-O and C-Cl bonds | Typically occurs in the far-UV region (<200 nm) |

This is an interactive data table. Click on the headers to sort.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. libretexts.org When this compound (molecular formula C8H9ClO) is analyzed, it is first ionized to form a molecular ion, [C8H9ClO]•+. nih.govdocbrown.info

The mass spectrum would exhibit a molecular ion peak ([M]•+) at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 156.61 g/mol . nih.gov A key feature for chlorine-containing compounds is the presence of an isotopic peak at [M+2]•+ with an intensity about one-third of the [M]•+ peak, due to the natural abundance of the ³⁷Cl isotope. nih.gov

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. libretexts.org The analysis of these fragments provides structural information.

Plausible Fragmentation Pathways for this compound:

| m/z Value | Proposed Fragment Ion | Neutral Loss | Description |

| 156/158 | [C₈H₉ClO]•⁺ | - | Molecular ion peak ([M]•⁺) showing the characteristic chlorine isotope pattern. |

| 121 | [C₈H₉O]⁺ | •Cl | Loss of a chlorine radical. |

| 107 | [C₇H₇O]⁺ | •CH₂Cl | Cleavage of the C-C bond to lose a chloromethyl radical (Benzylic cleavage). This is a very common and stable fragment. |

| 93 | [C₆H₅O]⁺ | •C₂H₄Cl | Loss of the entire chloroethyl side chain. |

| 77 | [C₆H₅]⁺ | •CHO, •C₂H₄Cl | Loss of a CHO radical from the [C₇H₇O]⁺ fragment, or further fragmentation. docbrown.info |

This is an interactive data table. The m/z values are based on the most common isotope, ³⁵Cl.

This fragmentation pattern, particularly the prominent peak at m/z 107 resulting from stable benzylic cation formation, would be a key indicator for the structure of this compound.

Applications of 4 2 Chloroethyl Phenol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of the chloroethyl and hydroxyl moieties in 4-(2-Chloroethyl)phenol provides chemists with a powerful tool for the stepwise or concerted construction of intricate molecular frameworks.

This compound serves as a valuable starting material for the synthesis of various heterocyclic scaffolds, which are core components of many biologically active compounds. One notable application is in the synthesis of benzofuran (B130515) derivatives. The phenolic hydroxyl group can participate in intramolecular cyclization reactions with the chloroethyl side chain, or derivatives thereof, to form the fused furan (B31954) ring. While direct cyclization can be challenging, the compound can be readily converted to more reactive intermediates to facilitate this transformation. For instance, conversion of the chloro group to a better leaving group or transformation of the ethyl side chain can precede cyclization to afford substituted benzofurans. smolecule.comorganic-chemistry.orgscienceopen.com These benzofuran scaffolds are prevalent in numerous pharmaceuticals and natural products. smolecule.comscienceopen.com

General synthetic strategies for benzofurans often involve the reaction of phenols with α-haloketones, followed by cyclization. smolecule.comgoogle.com this compound can be envisioned as a synthon in related strategies, where the chloroethyl group is first modified to an appropriate functional group that can then undergo cyclization with the phenolic oxygen.

Table 1: Examples of Advanced Chemical Scaffolds Derived from Phenol (B47542) Precursors

| Scaffold | General Synthetic Approach from Phenols | Potential Role of this compound |

| Benzofurans | Intramolecular cyclization of ortho-alkenyl or ortho-alkynyl phenols. rsc.org | The chloroethyl group can be modified to introduce unsaturation or other reactive handles for subsequent cyclization. |

| Chromanes | Annulation of phenols with suitable three-carbon synthons. | The chloroethyl group can be a handle for building the pyran ring through multi-step sequences. |

| Phenethylamines | Reductive amination of phenylacetaldehydes or reduction of nitrostyrenes. | The chloroethyl group can be readily converted to an aminoethyl group via nucleophilic substitution. wikipedia.org |

The utility of this compound extends to its role as a key fragment in the assembly of diverse molecular architectures, particularly those with pharmaceutical relevance. A significant application lies in its potential as a precursor for the synthesis of phenylethanolamine derivatives, a class of compounds known for their adrenergic receptor activity. wikipedia.org The 4-hydroxyphenethyl scaffold is a core component of many β-adrenergic agonists and antagonists. nih.govnih.gov

For example, this compound can be considered a precursor to 4-(2-methoxyethyl)phenol (B22458), a key intermediate in the industrial synthesis of the widely used β-blocker, metoprolol (B1676517). ias.ac.innih.govgoogle.comgoogle.compatsnap.com The synthesis of metoprolol typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin (B41342), followed by reaction with isopropylamine. google.comgoogle.com The conversion of the chloroethyl group of this compound to a methoxyethyl group would provide a direct route to this important precursor.

Furthermore, the chloroethyl group can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups and the construction of diverse molecular libraries. This versatility makes it a strategic building block for creating analogues of known bioactive molecules for structure-activity relationship (SAR) studies. nih.gov

Table 2: Examples of Diverse Molecular Architectures from this compound

| Molecular Architecture | Synthetic Transformation of this compound | Example Application |

| Phenylethanolamines | Nucleophilic substitution of the chloro group with an amine, followed by potential modification of the hydroxyl group. | Precursors to β-adrenergic receptor modulators. wikipedia.org |

| Phenoxypropanolamines | Conversion to 4-(2-substituted-ethyl)phenol, followed by reaction with epichlorohydrin and an amine. | Synthesis of β-blockers like metoprolol. nih.govgoogle.com |

| Aryl Ethyl Ethers/Sulfides | Nucleophilic substitution of the chloro group with alkoxides or thiolates. | Building blocks for various complex molecules. |

Integration into Novel Synthetic Methodologies and Reagent Development

Beyond its role as a passive building block, this compound can be actively integrated into the development of new synthetic methods and reagents. The presence of both a nucleophilic hydroxyl group and an electrophilic chloroethyl group allows for its participation in a variety of chemical reactions, making it a candidate for developing novel transformations.

For instance, the phenolic hydroxyl group can be used to anchor the molecule to a solid support, allowing for its use in solid-phase synthesis. The chloroethyl group can then be elaborated in a stepwise manner to build complex molecules. Furthermore, this compound and its derivatives can serve as ligands for the development of novel metal complexes with catalytic applications. mdpi.comrsc.orgresearchmap.jpresearchgate.net The phenol can coordinate to a metal center, while the chloroethyl group can be further functionalized to tune the steric and electronic properties of the resulting catalyst. Such tailored catalysts could find use in a variety of organic transformations. rsc.orgresearchmap.jp

While specific examples of this compound being used as a novel reagent are not extensively documented in readily available literature, its bifunctional nature presents significant potential for future applications in this area. Researchers may explore its use in multicomponent reactions or as a key component in the design of new organocatalysts.

Environmental Research on the Degradation Pathways of Phenolic Chloroethyl Compounds

Biotransformation Mechanisms

The microbial breakdown of halogenated phenols is a key process in their environmental remediation. Bacteria and fungi have evolved sophisticated enzymatic systems to mineralize these toxic compounds, typically initiating the process by converting them into less toxic intermediates which can then enter central metabolic pathways. For chlorophenols, this often involves initial hydroxylation followed by the cleavage of the aromatic ring.

Microbial Degradation Pathways (e.g., ortho- and meta-cleavage)

The aerobic biodegradation of chlorophenols, such as 4-chlorophenol (B41353), predominantly proceeds through the formation of a catechol intermediate. researchgate.netnih.gov Once formed, this chlorinated catechol can be processed by two main ring-fission pathways: the ortho-cleavage pathway and the meta-cleavage pathway. nih.govchemchart.com

The ortho-cleavage pathway (or intradiol cleavage) involves the enzyme catechol 1,2-dioxygenase, which cleaves the aromatic ring between the two hydroxyl groups. In the case of 4-chlorophenol degradation, this results in the formation of intermediates like 3-chloro-cis,cis-muconate. researchgate.net Subsequent enzymatic reactions lead to the removal of the chlorine atom and the formation of compounds that can enter the tricarboxylic acid (TCA) cycle. nih.gov Some bacterial consortia have demonstrated the ability to utilize both ortho- and meta-cleavage pathways simultaneously for efficient degradation of phenolic compounds. nih.govnih.gov

The meta-cleavage pathway (or extradiol cleavage) is initiated by the enzyme catechol 2,3-dioxygenase. This enzyme cleaves the ring adjacent to one of the hydroxyl groups, leading to the formation of a 2-hydroxymuconic semialdehyde derivative. researchgate.net For 4-chlorophenol, this would be 5-chloro-2-hydroxymuconic semialdehyde. nih.gov This pathway also generates intermediates that are further processed to enter central metabolism. chemchart.comresearchgate.net Studies on various bacteria, including Comamonas testosteroni, have confirmed the utilization of the meta-cleavage pathway for the complete mineralization of 4-chlorophenol. nih.gov

Microbial consortia often show greater efficiency in degrading mixtures of chlorophenols than individual strains, partly because they may employ a wider range of degradation pathways. nih.gov

Identification of Metabolic Intermediates and Enzyme Systems

The degradation of chlorophenols is mediated by a series of specific enzymes that catalyze each step of the breakdown process. The initial and most critical step in the aerobic degradation of many chlorophenols is the conversion to a corresponding chlorocatechol. This reaction is typically catalyzed by a phenol (B47542) hydroxylase or a monooxygenase . nih.govresearchgate.net

Following the initial hydroxylation, the key enzymes determining the degradation route are the dioxygenases that catalyze the aromatic ring cleavage:

Catechol 1,2-dioxygenase: This enzyme is central to the ortho-cleavage pathway. Its activity has been detected in various bacteria that degrade chlorophenols. researchgate.netnih.gov

Catechol 2,3-dioxygenase: This enzyme initiates the meta-cleavage pathway and has also been identified in several chlorophenol-degrading microorganisms. nih.govnih.gov

Other important enzymes in these pathways include:

Chloromuconate cycloisomerase: Active in the ortho pathway, this enzyme facilitates the removal of the chlorine atom from the muconic acid intermediate. researchgate.net

2-hydroxymuconic semialdehyde dehydrogenase and hydrolase: These enzymes are involved in the subsequent steps of the meta-cleavage pathway, processing the initial ring-fission product. nih.gov

The identification of metabolic intermediates is crucial for elucidating these pathways. For the degradation of 4-chlorophenol, key identified intermediates include:

| Degradation Pathway | Precursor Compound | Key Intermediate(s) |

| Ortho-cleavage | 4-Chlorophenol | 4-Chlorocatechol, 3-chloro-cis,cis-muconate |

| Meta-cleavage | 4-Chlorophenol | 4-Chlorocatechol, 5-chloro-2-hydroxymuconic semialdehyde, 5-chloro-2-hydroxymuconic acid |

This table is based on data for 4-chlorophenol degradation.

Advanced Chemical Oxidation Processes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.commdpi.com These processes are often effective for the degradation of recalcitrant compounds like chlorophenols. asianpubs.orgresearchgate.net

Catalytic Oxidation Studies (e.g., Fenton-like Reactions)

Fenton and Fenton-like reactions are highly effective AOPs that use iron salts (typically Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals. asianpubs.orgnih.gov These radicals can non-selectively attack organic pollutants, leading to their degradation and eventual mineralization into CO₂, water, and inorganic salts. researchgate.net

The classic Fenton reaction is most effective under acidic conditions (pH around 3). asianpubs.orgnih.gov However, modifications, such as the use of chelating agents like EDTA, can extend the effective pH range to near-neutral conditions, which enhances the process's applicability. mdpi.com Studies on the degradation of 4-chlorophenol using Fenton's reagent have demonstrated high removal efficiencies. The degradation kinetics often follow a second-order reaction mechanism. researchgate.net

Recent research has also explored the use of heterogeneous Fenton-like catalysts, such as iron oxides supported on materials like TiO₂ or copper ferrite (B1171679) (CuFe₂O₄). whiterose.ac.uk These solid catalysts can be more easily recovered and reused, although studies suggest that the degradation may still be driven by metal ions that leach into the solution. whiterose.ac.uk

| Fenton-like System | Target Pollutant | Key Findings |

| Homogeneous Fenton (Fe²⁺/H₂O₂) | Phenol, 4-Chlorophenol | Optimal at acidic pH; can achieve over 90% degradation. researchgate.netnih.gov |

| Chelate-Modified Fenton (Fe/EDTA/H₂O₂) | Phenol | Effective at circumneutral pH (6.5-7.5), achieving >95% conversion. mdpi.com |

| Heterogeneous Fenton (FeOx/TiO₂) | 4-Chlorophenol | Activity is often attributed to leached iron ions into the aqueous phase. whiterose.ac.uk |

| Heterogeneous Fenton (CuNiFe LDHs) | Phenol | Can achieve 98.9% mineralization at ambient pH. nih.gov |

This table summarizes findings for phenol and 4-chlorophenol.

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, particularly photocatalysis, is another prominent AOP for the destruction of chlorophenols. This process typically involves a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs. rsc.orginternationaljournalcorner.com These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the pollutant. nih.gov

The efficiency of photocatalytic degradation of 4-chlorophenol is influenced by several factors, including the crystalline structure and morphology of the TiO₂ catalyst, its annealing temperature, and the pH of the solution. internationaljournalcorner.comsemanticscholar.org Research has shown that modifying TiO₂ with other metals, such as tin, can enhance its photocatalytic activity by inhibiting the recombination of the photogenerated electron-hole pairs. rsc.org The degradation of 4-chlorophenol via photocatalysis typically follows pseudo-first-order kinetics. rsc.org

Recent advancements include the use of other photocatalysts like bismuth-based oxides and metal-free graphitic carbon nitride (g-C₃N₄), which can operate under visible light, making the process more energy-efficient. mdpi.commdpi.com

Environmental Fate and Transformation Studies

The environmental fate of chlorophenols is governed by a combination of physical, chemical, and biological processes, including sorption, volatilization, degradation, and leaching. researchgate.net The persistence and mobility of these compounds are influenced by both their intrinsic physicochemical properties and the characteristics of the environmental matrix (e.g., soil organic matter content, pH). researchgate.net

Chlorophenols are generally recalcitrant to degradation, and their persistence tends to increase with the degree of chlorination. nih.govnih.gov Their distribution in the environment is widespread, having been detected in surface water, air, and soil. researchgate.netpjoes.com

Chemical transformation processes, aside from the AOPs discussed, play a role in their environmental fate. For instance, under certain conditions, thermal and chemical degradation of chlorophenols can lead to the formation of even more toxic byproducts, such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). researchgate.netnih.gov The pH of the environmental medium is a critical factor, as it affects the ionization state of the phenolic group, which in turn influences properties like water solubility and sorption to soil and sediment. researchgate.net

Future Research Directions and Emerging Avenues for 4 2 Chloroethyl Phenol

Development of Innovative Catalytic Systems for Synthesis and Transformation

The synthesis and transformation of 4-(2-Chloroethyl)phenol heavily rely on catalytic processes. Future research is poised to move beyond traditional catalysts towards more efficient, selective, and sustainable systems.

One promising area is the advancement of catalysts for the Friedel-Crafts alkylation of phenol (B47542) with 1,2-dichloroethane (B1671644), a primary route for synthesizing the parent structure. Research could focus on developing heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), to replace homogeneous catalysts like aluminum chloride. These solid catalysts offer advantages in terms of reusability, reduced waste generation, and simplified product purification.

Furthermore, innovative catalytic systems are needed for the selective transformation of the chloroethyl group. For instance, developing catalysts for controlled hydrodechlorination could provide a pathway to valuable derivatives. Palladium-based catalysts, potentially supported on novel materials like graphene or alumina, could be engineered for enhanced activity and selectivity in such transformations. mdpi.com The exploration of nano-catalysis also presents an exciting frontier, with nanoparticles offering high surface area and unique catalytic properties that could lead to novel reaction pathways for this compound. perkinelmer.com

| Catalyst Type | Potential Application in this compound Chemistry | Key Research Goals |

| Zeolites/MOFs | Friedel-Crafts alkylation for synthesis | Improve selectivity, reusability, and reduce waste. |

| Palladium-based catalysts | Hydrodechlorination of the chloroethyl group | Enhance activity, selectivity, and catalyst stability. |

| Nanoparticle catalysts | Various transformations | Explore novel reactivity and improve reaction efficiency. perkinelmer.com |

Computational Design and Prediction of Novel Derivatives

Computational chemistry and in silico modeling are powerful tools for accelerating the discovery and development of new chemical entities. For this compound, these approaches can be used to design and predict the properties of novel derivatives with desired functionalities.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of hypothetical derivatives. nih.govnih.gov By correlating structural features with specific endpoints, researchers can prioritize the synthesis of compounds with the most promising profiles. For example, computational screening could identify derivatives with enhanced therapeutic potential or reduced environmental impact. nih.gov

Molecular modeling techniques can be employed to simulate the interaction of this compound derivatives with biological targets, such as enzymes or receptors. This can guide the design of new molecules with improved binding affinity and selectivity. nih.gov Furthermore, computational methods can predict key physicochemical properties like solubility, stability, and reactivity, aiding in the rational design of new materials and functional chemicals. iosrjournals.orgresearchgate.net An accurate computational protocol for determining properties like pKa can also be invaluable for predicting the behavior of new derivatives in various chemical and biological systems. mdpi.com

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

While the basic reactivity of phenols is well-understood, the specific reactivity patterns of this compound, with its unique combination of a hydroxyl and a chloroethyl group, remain an area ripe for exploration. Future research should aim to uncover novel reactions and develop methods for precise selectivity control.

The hydroxyl group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution. libretexts.orgmlsu.ac.in However, the interplay between the hydroxyl and the chloroethyl substituents could lead to unexpected regioselectivity. nih.gov Systematic studies using a variety of electrophiles under different reaction conditions could reveal new synthetic routes to previously inaccessible isomers.

Furthermore, the development of methods for C-H functionalization of the aromatic ring offers a powerful strategy for diversification. rsc.orgresearchgate.netmdpi.com Research into transition-metal catalyzed C-H activation could enable the direct introduction of various functional groups at specific positions, bypassing the need for pre-functionalized starting materials. Controlling the selectivity of these reactions, whether at the ortho, meta, or para position, will be a key challenge and a significant area of investigation. nih.govacs.org The reactivity of the chloroethyl group itself also warrants further study, including its potential for nucleophilic substitution, elimination, and radical reactions. cmu.edu

| Reaction Type | Research Focus | Potential Outcomes |

| Electrophilic Aromatic Substitution | Investigating the directing effects of the combined substituents. | Discovery of novel isomers and synthetic pathways. |

| C-H Functionalization | Developing catalysts for regioselective functionalization. rsc.orgresearchgate.netmdpi.com | Direct synthesis of diverse derivatives. |

| Chloroethyl Group Transformations | Exploring nucleophilic substitution, elimination, and radical reactions. | Access to a wider range of functionalized compounds. |

Integration into Sustainable and Automated Chemical Synthesis Platforms

The future of chemical manufacturing lies in the adoption of sustainable and automated processes. Integrating the synthesis and derivatization of this compound into these modern platforms is a critical research direction.

Sustainable synthesis, or "green chemistry," aims to minimize the environmental impact of chemical processes. inspenet.com For this compound, this could involve the use of bio-based starting materials, greener solvents, and energy-efficient reaction conditions. nih.govresearchgate.netmdpi.com For example, exploring enzymatic or biocatalytic methods for its synthesis or transformation could offer a highly selective and environmentally benign alternative to traditional chemical methods. inspenet.com The use of plant-derived phenolic compounds as starting materials is also a growing area of interest in sustainable chemistry. nih.govresearchgate.net

Automated synthesis platforms can significantly accelerate the pace of research and development by enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. merckmillipore.comsigmaaldrich.comchemspeed.commt.commetoree.com By integrating the synthesis of this compound derivatives into automated systems, researchers can efficiently explore a vast chemical space to identify molecules with optimal properties. These platforms allow for precise control over reaction parameters, leading to improved reproducibility and the generation of large datasets for computational modeling. mt.com

常见问题

Basic Questions

Q. What are the optimal methods for synthesizing 4-(2-Chloroethyl)phenol in laboratory settings?

- Methodological Answer : The synthesis of this compound can be achieved via Friedel-Crafts alkylation, where phenol reacts with 1,2-dichloroethane in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Reagent Purification : Ensure anhydrous conditions to prevent catalyst deactivation.

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress.

- Work-up : Neutralize the catalyst with ice-cold water, followed by extraction with dichloromethane and column chromatography for purification .

- Critical Parameters : Temperature control (≤40°C) is crucial to avoid side reactions like polysubstitution.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the chloroethyl group's position (δ ~3.8 ppm for CH₂Cl and δ ~4.3 ppm for CH₂ adjacent to Cl).

- Mass Spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ion peaks (e.g., m/z 156 for [M⁺]) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detect O-H stretching (~3200 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Waste Disposal : Classify waste under EPA code U150 (chloroethyl derivatives) and neutralize with alkaline solutions before disposal .

Advanced Research Questions

Q. How do reaction mechanisms differ when using alternative chloroethylating agents (e.g., 2-chloroethyl morpholine) versus 1,2-dichloroethane?

- Methodological Answer :

- Nucleophilic Substitution : 1,2-Dichloroethane undergoes AlCl₃-catalyzed electrophilic substitution on phenol.

- Morpholine Derivatives : 4-(2-Chloroethyl)morpholine acts as a pre-activated electrophile, bypassing the need for strong Lewis acids. Kinetic studies show higher regioselectivity but lower yields due to steric hindrance .

- Experimental Design : Compare reaction rates via HPLC and optimize solvent polarity (e.g., DMF vs. toluene).

Q. How can researchers resolve discrepancies in reported toxicity data for this compound?

- Methodological Answer :

- Data Harmonization : Cross-reference acute toxicity (LD₅₀) values from EPA hazardous waste codes (e.g., U150) with in vitro assays (e.g., Ames test for mutagenicity).

- Dose-Response Studies : Conduct zebrafish embryo toxicity assays to validate aquatic LC₅₀ values, addressing conflicts between academic and regulatory datasets .

Q. What are the primary degradation pathways of this compound in soil and aquatic environments?

- Methodological Answer :

- Abiotic Degradation : Hydrolysis at high pH (>9) cleaves the C-Cl bond, forming 4-vinylphenol.

- Biotic Degradation : Soil microbial consortia (e.g., Pseudomonas spp.) oxidize the chloroethyl side chain via monooxygenase enzymes.

- Analytical Validation : Use GC-MS with solid-phase microextraction (SPME) to detect intermediate metabolites like 4-(2-hydroxyethyl)phenol .

Contradictions and Validation

- Synthesis Yields : Friedel-Crafts methods ( ) report 60–70% yields, while morpholine-based routes ( ) cite 45–50%. Validate via controlled experiments with standardized catalysts.

- Toxicity Classification : EPA U150 designates it as hazardous, but some academic studies suggest moderate ecotoxicity. Reconcile using OECD Test Guideline 211 (Daphnia magna chronic toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。